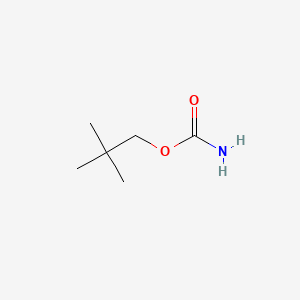
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenazine core, which is known for its diverse biological activities, and the presence of a dimethylaminoethyl group that enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-methoxyphenazine with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive phenazine core.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide involves its interaction with various molecular targets. The phenazine core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylaminoethyl group but lacks the phenazine core.
N,N-Dimethylpentylone: Structurally similar but with different functional groups and applications.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is unique due to its combination of a bioactive phenazine core and a dimethylaminoethyl group, which enhances its solubility and reactivity.
Properties
CAS No. |
103943-13-1 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)11-10-19-18(23)12-6-4-7-13-16(12)21-17-14(20-13)8-5-9-15(17)24-3/h4-9H,10-11H2,1-3H3,(H,19,23) |
InChI Key |
CMOMBJSTLVSUTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)


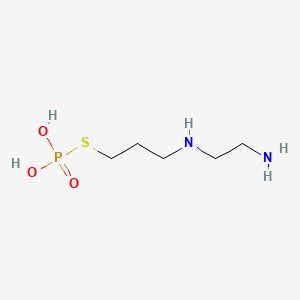
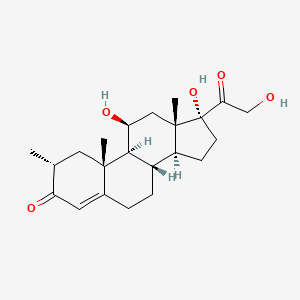
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
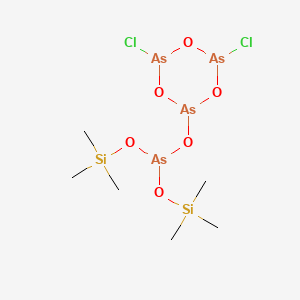
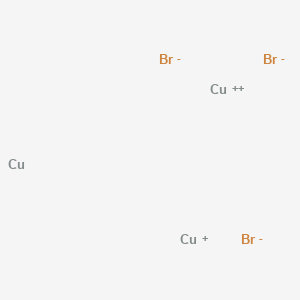
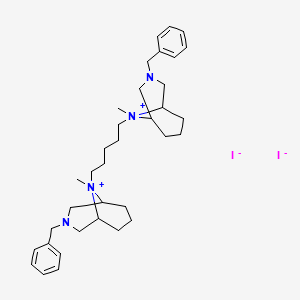
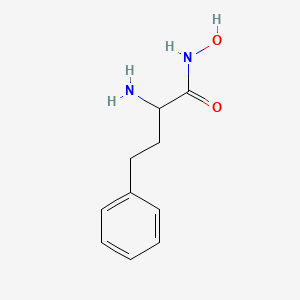
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
